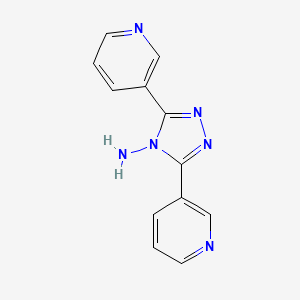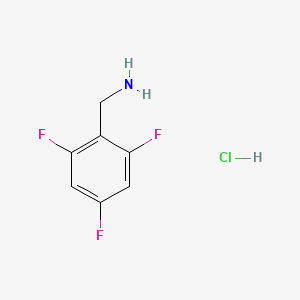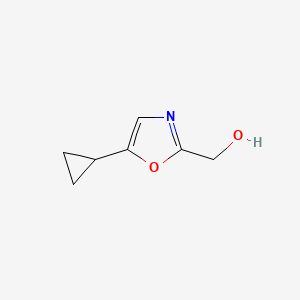![molecular formula C10H12ClNO2 B2663112 3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 2202178-25-2](/img/structure/B2663112.png)
3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine” is a chemical compound. It is a pharmaceutical raw material and also used in medicine .
Synthesis Analysis
The synthesis of “3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine” can be achieved from 2-Chloro-3-hydroxypyridine and Iodomethane .Molecular Structure Analysis
The molecular formula of “3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine” is C6H6ClNO . The InChI code is 1S/C12H13ClO3/c13-10-3-4-12 (9 (6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6-7,11H,1-2,5,8H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-[(oxolan-2-yl)methoxy]pyridine” include a density of 1.2±0.1 g/cm3, boiling point of 171.1±20.0 °C at 760 mmHg, vapour pressure of 1.9±0.3 mmHg at 25°C, and a molar refractivity of 35.9±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The synthesis of complex pyridine derivatives, including chlorinated and methoxylated pyridines, involves selective chlorination and methylation processes. For instance, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine showcases the use of a POCl3/CH2Cl2/Et3N system for selective chlorination under mild conditions (Xia Liang, 2007). Similarly, lithiation studies on 2-chloro and 2-methoxypyridine with lithium dialkylamides highlight the intricate pathways involved in achieving selective lithiation, which is critical for further chemical modifications (P. Gros et al., 2003).
Molecular Interactions and Stability
Research into the molecular interactions and stability of pyridine derivatives reveals insights into their reactivity and potential applications. The study of the structure of 2-methoxy-3,5-dinitropyridine, for example, offers detailed analysis on the non-planarity of the molecule and the rotational conformations of methoxy and nitro groups, which affect its reactivity and stability (G. Punte et al., 1990).
Reactivity with Other Chemicals
The reactivity of pyridine derivatives with other chemicals, such as the reactions of sulphate radicals with substituted pyridines, provides a basis for understanding their behavior in various chemical environments. These studies help in determining the kinetics and mechanism of reactions involving pyridine derivatives, which is essential for their application in synthesis and materials science (M. L. Dell’Arciprete et al., 2007).
Electropolymerization and Material Applications
Research into the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, including pyridine-based monomers, explores the potential for creating conducting polymers. These materials, synthesized from low oxidation potential monomers, display stability in their conducting form, suggesting applications in electronics and materials science (G. Sotzing et al., 1996).
Eigenschaften
IUPAC Name |
3-chloro-2-(oxolan-2-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-9-4-1-5-12-10(9)14-7-8-3-2-6-13-8/h1,4-5,8H,2-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRMBJKPYKNWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-ynamide](/img/structure/B2663031.png)
![4-butoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2663034.png)





![N-(3,4-dimethoxyphenethyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2663041.png)





![2-fluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2663050.png)